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molecular formula C8H13N3S B053816 5-Methyl-2-(piperazin-1-yl)thiazole CAS No. 118113-05-6

5-Methyl-2-(piperazin-1-yl)thiazole

Cat. No. B053816
M. Wt: 183.28 g/mol
InChI Key: QBAIDZGUOXGFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220744B2

Procedure details

Prepared in analogy to example 2 (b) from 2-iodo-5-methyl-thiazole and piperazine. The crude material was purified by chromatography (SiO2, methanol/dichloromethane) to yield the title compound as a yellow oil (yield 32%). MS (m/e): 184.3 (M+H+, 100%).
[Compound]
Name
example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][C:4]([CH3:7])=[CH:5][N:6]=1.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>>[CH3:7][C:4]1[S:3][C:2]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:5]=1

Inputs

Step One
Name
example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1SC(=CN1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (SiO2, methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(S1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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